molecular formula C13H15N3O B2732853 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 887220-96-4

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Katalognummer: B2732853
CAS-Nummer: 887220-96-4
Molekulargewicht: 229.283
InChI-Schlüssel: FOGBSBXOAACIHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound with the molecular formula C13H17N3O . It has an average mass of 231.294 Da and a monoisotopic mass of 231.137161 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic system, which includes a phenyl group attached to a triaza ring .


Physical and Chemical Properties Analysis

The compound has a melting point of 188-191 °C . It has a molecular weight of 231.29 . The SMILES string representation of the molecule is O=C1NCN(c2ccccc2)C13CCNCC3 .

Wissenschaftliche Forschungsanwendungen

Antipsychotic Agent Research

  • Compound Derivatives as Antipsychotic Agents: Derivatives of 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one have been investigated for their antipsychotic properties. These compounds have shown promising results in biochemical and behavioral pharmacological test models. Notably, a compound from this series demonstrated a reduced propensity for neurological side effects, suggesting potential as an antipsychotic with fewer adverse effects (Wise et al., 1985).

Receptor Ligand Research

  • Ligands for ORL1 Receptor: Certain 1,3,8-triazaspiro[4.5]decan-4-one derivatives exhibit high affinity for the human ORL1 receptor. These compounds, including 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, have been identified as potent ORL1 receptor agonists, demonstrating selectivity against other opioid receptors. This research contributes to the understanding and potential therapeutic targeting of the ORL1 receptor (Röver et al., 2000).

Synthesis Methodology

  • Ultrasound-Assisted Synthesis: Novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives were synthesized using an ultrasound-assisted method. This technique offers advantages like environmental friendliness, energy efficiency, short reaction time, and greater selectivity under ambient conditions (Velupula et al., 2021).

Anti-Breast Cancer Research

  • Potential Anti-Breast Cancer Agents: A series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone ring systems have been synthesized and evaluated for their potential as epidermal growth factor receptor inhibitors, showing promise as anti-breast cancer agents. Among these, specific compounds demonstrated notable inhibitory activity against the MCF-7 cell line, indicating their potential in cancer therapy research (Fleita et al., 2013).

Opioid Receptor Modulation

  • Opioid Receptor Modulators: N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have been prepared and evaluated for their activity at opioid receptors. These compounds show enhanced affinity for the mu-opioid receptor, contributing to the understanding of opioid receptor modulation (Jordan et al., 2005).

Anti-Leukemic Activity

  • Anti-Leukemic Properties: A 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one derivative exhibited interesting cytotoxic potential against several human leukemia cell lines, highlighting its potential in anti-leukemic drug development (Guillon et al., 2020).

Eigenschaften

IUPAC Name

3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-12-11(10-4-2-1-3-5-10)15-13(16-12)6-8-14-9-7-13/h1-5,14H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGBSBXOAACIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.